2-Bromo-4'-methylacetophenone-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4’-methylacetophenone is an α-bromoketone . It appears as a white to light yellow crystal powder . It has been used in the general fluorous thiol quenching method and also in the preparation of hydroxyquinolinone and N-derivatized carboxamides .

Synthesis Analysis

2-Bromo-4’-methylacetophenone has been utilized in the synthesis of many heterocyclic compounds . It has been used in the general fluorous thiol quenching method . It was also used in the preparation of hydroxyquinolinone and N-derivatized carboxamides .

Molecular Structure Analysis

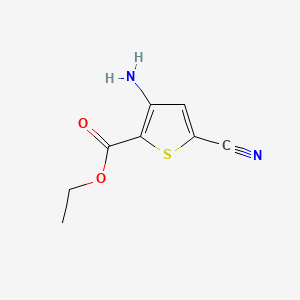

The molecular formula of 2-Bromo-4’-methylacetophenone is C9H9BrO . The molecular weight is approximately 213.07 g/mol . The SMILES string representation is Cc1ccc(cc1)C(=O)CBr .

Chemical Reactions Analysis

2-Bromo-4’-methylacetophenone is an α-bromoketone . It has been used in the general fluorous thiol quenching method . It was also used in the preparation of hydroxyquinolinone and N-derivatized carboxamides .

Physical And Chemical Properties Analysis

2-Bromo-4’-methylacetophenone appears as a white to light yellow crystal powder . It has a melting point of 45-49 °C and a boiling point of 105 °C/0.1 mmHg . It is sparingly soluble in water but exhibits good solubility in various organic solvents such as ethanol, acetone, and chloroform .

Applications De Recherche Scientifique

Synthesis of Hydroxyquinolinones

2-Bromo-4’-methylacetophenone-d3: is utilized in the synthesis of hydroxyquinolinones . These compounds are significant due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The bromine atom in the compound acts as a good leaving group, facilitating the formation of the quinolinone structure.

Preparation of N-Derivatized Carboxamides

Another application is in the preparation of N-derivatized carboxamides . These derivatives are important in medicinal chemistry for the development of new drugs. They serve as building blocks for the synthesis of various pharmacologically active molecules.

Fluorous Thiol Quenching Method

The compound is used in the general fluorous thiol quenching method . This method is part of fluorous chemistry, which is a special branch of green chemistry that aims to recover and reuse catalysts and reaction byproducts, thus minimizing waste.

Enantioselective Addition Reactions

2-Bromo-4’-methylacetophenone-d3: is involved in enantioselective addition reactions . These reactions are crucial in producing chiral compounds, which are essential for creating pharmaceuticals that are safe and effective, as chirality can significantly affect the way a drug interacts with biological systems.

Synthesis of Non-Condensed Bicycles

The compound is also used in the synthesis of novel series of non-condensed 5,5-bicycles . These structures are of interest in the development of new materials and pharmaceuticals due to their unique chemical properties.

General Organic Synthesis

Lastly, 2-Bromo-4’-methylacetophenone-d3 is a versatile reagent in general organic synthesis . Its reactivity allows it to be used in various chemical transformations, making it a valuable tool in the synthesis of complex organic molecules.

Mécanisme D'action

Target of Action

2-Bromo-4’-methylacetophenone-d3 is a deuterated organic synthetic compound Similar compounds, such as α-bromoketones, have been used in various chemical reactions .

Mode of Action

It’s known that α-bromoketones, a class of compounds to which 2-bromo-4’-methylacetophenone-d3 belongs, are involved in α-bromination reactions . In these reactions, the bromine atom is added to the α-position of the carbonyl group, resulting in the formation of α-bromoketones .

Biochemical Pathways

Α-bromoketones are known to be significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Result of Action

Α-bromoketones, a class of compounds to which it belongs, are known to be significant intermediates in organic synthesis, suggesting that they may play a role in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 2-Bromo-4’-methylacetophenone-d3 can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other chemicals, and specific conditions under which the compound is stored or used .

Safety and Hazards

2-Bromo-4’-methylacetophenone is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Orientations Futures

Propriétés

IUPAC Name |

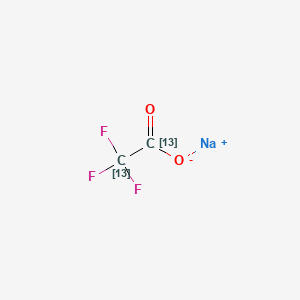

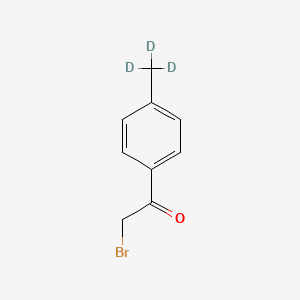

2-bromo-1-[4-(trideuteriomethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVGXFREOJHJAX-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-methylacetophenone-d3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)